7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione
Description
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic diketone derivative with a unique substitution pattern: a bicyclo[2.2.1]heptane core bearing two methyl groups at positions 1 and 7, an iodomethyl group at position 7, and two ketone groups at positions 2 and 2. This compound is structurally related to camphorquinone derivatives but distinguished by its iodine-containing substituent, which confers distinct physicochemical and reactivity properties. Its synthesis involves functionalization of the bicyclic framework, as demonstrated in the preparation of related iodomethyl derivatives .
Properties
IUPAC Name |
7-(iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO2/c1-9-4-3-6(7(12)8(9)13)10(9,2)5-11/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSWQHYGYNOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CI)C(=O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by subsequent functionalization steps . Industrial production methods may involve the use of palladium-catalyzed β-(hetero)arylation reactions to introduce the iodomethyl group with high diastereoselectivity .
Chemical Reactions Analysis
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone functionalities.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ketone functionalities can undergo various transformations. These interactions can affect molecular pathways and lead to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Camphorquinone (1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione)
- Structure : Contains three methyl groups (positions 1, 7, and 7) and two ketones.
- Properties : Widely used as a visible-light photoinitiator in dental resins (0.17–1.03 wt%) due to its absorption at 467 nm. It lacks the iodomethyl group, resulting in lower molecular weight (MW: 166.2 g/mol) compared to the iodinated derivative .
- Applications : Biomedical and dental materials .
5,5-Dimethylbicyclo[2.2.1]heptane-2,3-dione (CAS 6248-97-1)
- Structure : Features dimethyl substitution at position 5 and retains the diketone functionality.
- Properties: Molecular formula C₉H₁₂O₂, MW 152.19 g/mol. Its reduced steric bulk compared to the iodinated derivative may enhance solubility in non-polar solvents .
Norcantharidin (7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride)
- Structure : Replaces one methyl group with an oxygen atom in the bicyclic framework and includes an anhydride moiety.
- Properties : Exhibits pesticidal activity and impacts soil enzyme activity. Its electrophilic anhydride group contrasts with the iodomethyl group in the target compound, leading to divergent reactivity .
Physicochemical Properties
Reactivity and Functionalization
- This contrasts with camphorquinone, which is primarily modified via its ketone groups .
- Ketone Functionality: Like other bicyclic diketones, the compound undergoes enolization and condensation reactions, but steric hindrance from the iodomethyl group may slow kinetics compared to less-substituted analogues .
Biological Activity
7-(Iodomethyl)-1,7-dimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 264.12 g/mol. The compound features a bicyclic structure which is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Binding : The compound's structure allows it to bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
Pharmacological Effects
Research indicates several pharmacological effects linked to this compound:
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : There is emerging evidence suggesting that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Research
In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Bcl-2 modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
